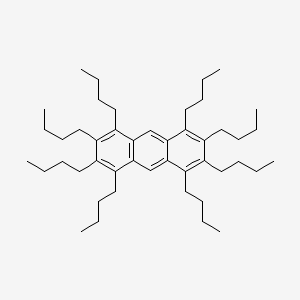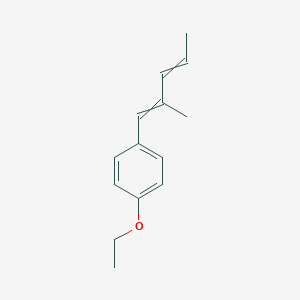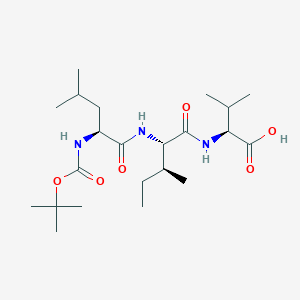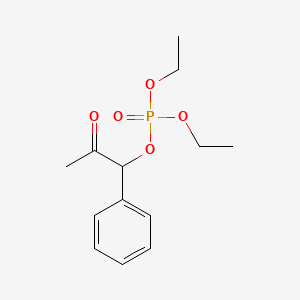![molecular formula C29H36O3 B12569308 Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- CAS No. 161775-67-3](/img/structure/B12569308.png)
Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- typically involves the alkylation of phenolic compounds with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions often include elevated temperatures and controlled environments to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the efficient production of Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives
Aplicaciones Científicas De Investigación
Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug formulations and as a potential therapeutic agent.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants and fuels
Mecanismo De Acción
The mechanism of action of Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- involves its interaction with free radicals and reactive oxygen species. The phenolic groups donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in stabilizing polymers and protecting biological systems from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties and used in similar applications.
Phenol, 2,5-bis(1,1-dimethylethyl)-: Another antioxidant with slightly different structural properties.
Phenol, 2,4-bis(1,1-dimethylethyl)-: Used in various industrial applications as a stabilizer
Uniqueness
Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl- stands out due to its enhanced stability and reactivity, attributed to the presence of multiple bulky tert-butyl groups. This structural uniqueness makes it particularly effective as an antioxidant and stabilizer in various applications .
Propiedades
Número CAS |
161775-67-3 |
|---|---|
Fórmula molecular |
C29H36O3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2,6-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C29H36O3/c1-18-12-21(14-19-16-23(28(2,3)4)8-10-25(19)30)27(32)22(13-18)15-20-17-24(29(5,6)7)9-11-26(20)31/h8-13,16-17,30-32H,14-15H2,1-7H3 |
Clave InChI |
OVWMTNNMNKKBBD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)CC2=C(C=CC(=C2)C(C)(C)C)O)O)CC3=C(C=CC(=C3)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
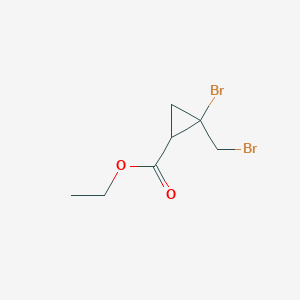

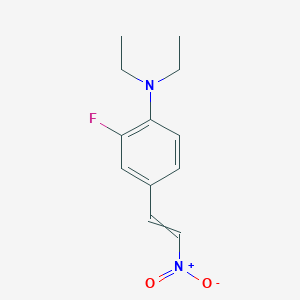
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
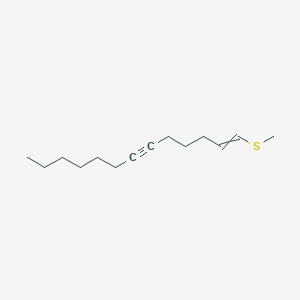
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
